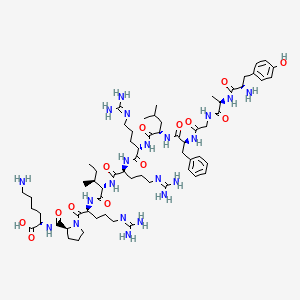

Dynorphin (1-11), ala(2)-

Description

Structure

2D Structure

Properties

CAS No. |

75491-15-5 |

|---|---|

Molecular Formula |

C64H105N21O13 |

Molecular Weight |

1376.7 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |

InChI |

InChI=1S/C64H105N21O13/c1-6-37(4)51(59(95)81-45(21-14-30-75-64(71)72)60(96)85-31-15-22-49(85)58(94)82-46(61(97)98)18-10-11-27-65)84-55(91)44(20-13-29-74-63(69)70)79-54(90)43(19-12-28-73-62(67)68)80-56(92)47(32-36(2)3)83-57(93)48(34-39-16-8-7-9-17-39)78-50(87)35-76-52(88)38(5)77-53(89)42(66)33-40-23-25-41(86)26-24-40/h7-9,16-17,23-26,36-38,42-49,51,86H,6,10-15,18-22,27-35,65-66H2,1-5H3,(H,76,88)(H,77,89)(H,78,87)(H,79,90)(H,80,92)(H,81,95)(H,82,94)(H,83,93)(H,84,91)(H,97,98)(H4,67,68,73)(H4,69,70,74)(H4,71,72,75)/t37-,38+,42-,43-,44-,45-,46-,47-,48-,49-,51-/m0/s1 |

InChI Key |

VTPKWYYFTHZENR-DFQGMJKVSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N |

Origin of Product |

United States |

Synthetic Design and Chemical Modification Strategies for Dynorphin A 1 11 Analogs

Advanced Peptide Synthesis Methodologies

The synthesis of Dynorphin (B1627789) A(1-11) analogs relies on sophisticated peptide synthesis techniques to achieve the desired primary sequence and introduce specific modifications.

Solid-Phase Peptide Synthesis (SPPS) for Dynorphin A(1-11) Analogs

Solid-phase peptide synthesis (SPPS) is the cornerstone for assembling Dynorphin A(1-11) analogs. thaiscience.info This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. thaiscience.info A common approach utilizes Fmoc (9-fluorenylmethoxycarbonyl) protected amino acids. thaiscience.infonih.govnih.gov The synthesis begins by attaching the C-terminal amino acid to a resin, often a polystyrene (PS) or polyethylene (B3416737) glycol-polystyrene (PEG-PS) resin containing a suitable linker like the PAL (peptide amide linker). thaiscience.info

The synthesis cycle involves:

Deprotection: Removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound amino acid, typically using a base like piperidine.

Activation and Coupling: The carboxylic acid group of the next incoming Fmoc-protected amino acid is activated using coupling reagents such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HOBt (hydroxybenzotriazole) in the presence of a base like DIEA (N,N-diisopropylethylamine). nih.gov This activated amino acid is then coupled to the free N-terminus of the peptide chain on the resin. The completion of the coupling reaction is often monitored by the ninhydrin (B49086) test. nih.gov

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. thaiscience.info For specific modifications, such as the introduction of affinity labels, specialized protecting groups like Alloc (allyloxycarbonyl) can be used for orthogonal protection of certain side chains. thaiscience.info The choice of resin can influence reaction kinetics and the purity of the final product. thaiscience.info Once the synthesis is complete, the peptide is cleaved from the resin and all remaining side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA) in the presence of scavengers. thaiscience.info

Cyclization Approaches for Conformational Constraint

To overcome the inherent flexibility of linear peptides and to stabilize specific conformations, various cyclization strategies are employed in the design of Dynorphin A(1-11) analogs. nih.govku.eduresearchgate.netacs.orgacs.orgnih.govnih.gov Cyclization can enhance metabolic stability and may improve receptor affinity and selectivity. researchgate.net

Ring-closing metathesis (RCM) has emerged as a powerful tool for creating cyclic Dynorphin A(1-11) analogs with a stable carbon-carbon double bond linkage. nih.govku.eduresearchgate.netacs.orgacs.orgnih.gov This method offers advantages over traditional disulfide or amide bond cyclization, as the resulting C=C bond is chemically more stable. nih.gov

The strategy involves incorporating unnatural amino acids with olefin-containing side chains, such as allylglycine (AllGly), into the peptide sequence during SPPS. nih.govresearchgate.netacs.orgcreighton.edu The on-resin cyclization is then catalyzed by a ruthenium-based catalyst, like the second-generation Grubbs' catalyst, in a solvent mixture such as dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF). nih.gov This reaction can produce both cis and trans isomers of the cyclic peptide, with the ratio depending on the positions and stereochemistry of the incorporated allylglycine residues. nih.govresearchgate.netacs.orgcreighton.edu RCM has been successfully used to cyclize Dynorphin A(1-11) analogs between various positions, including ku.eduacs.org and thaiscience.infoacs.org. nih.govresearchgate.net

Challenges in RCM include potential side reactions like olefin isomerization, especially when using residues like Tyr(All). ku.edunih.gov Optimized conditions, including the use of microwave heating and isomerization suppressants, have been developed to mitigate these issues. ku.edunih.gov

The formation of a disulfide bridge between two cysteine (Cys) or related amino acid residues is a classic method for peptide cyclization. researchgate.netmdpi.com In the context of Dynorphin A(1-11) analogs, this involves incorporating Cys, homocysteine (homoCys), or penicillamine (B1679230) (Pen) at specific positions within the peptide sequence. google.com For example, analogs have been designed with a disulfide ring between positions 5 and 11 or 8 and 13 in longer dynorphin fragments. google.com The disulfide bond formation is typically achieved by oxidation of the thiol groups on the side chains of the cysteine residues under controlled conditions after the linear peptide has been synthesized and cleaved from the resin. This conformational constraint can significantly influence receptor selectivity. google.com

Lactam bridges, which are amide bonds formed between the side chain of an acidic amino acid (like aspartic acid or glutamic acid) and a basic amino acid (like lysine (B10760008) or ornithine), are another common strategy to introduce conformational constraints. acs.orgnih.gov This approach has been used to create cyclic Dynorphin A(1-11)-NH2 analogs by forming a lactam bridge between positions such as 2 and 6, 3 and 7, or 5 and 9. acs.orgnih.gov These cyclizations can stabilize specific secondary structures, such as α-helices, which may be important for receptor binding and selectivity. acs.orgnih.gov For instance, cyclization between D-Asp³ and Lys⁷ resulted in a potent and κ-receptor selective ligand. acs.orgnih.gov

Head-to-side chain cyclization involves forming a bond between the N-terminal amine and the side chain of an amino acid within the peptide sequence. acs.orgnih.gov Novel Dynorphin A(1-11) analogs have been synthesized where the N-terminal amine and the ε-amino group of a lysine at position 3 or 5 are linked. nih.gov While this strategy effectively restricts the backbone conformation around the crucial Tyr¹ residue, the resulting analogs have shown a significant loss in affinity for opioid receptors, suggesting that modification of the N-terminal amine may be detrimental to receptor interaction. nih.gov

Amino Acid Substitution Strategies in Dynorphin A(1-11) Analogs

Systematic substitution of amino acids in the Dynorphin A(1-11) sequence is a fundamental strategy to probe the role of each residue in receptor binding and selectivity.

Substitution of the glycine (B1666218) at position 2 is a key area of investigation. Replacing Gly² with a D-amino acid, such as D-alanine, is generally well-tolerated and can even be beneficial for κ-opioid receptor affinity. nih.govfrontiersin.org However, this modification can also increase affinity for the µ-opioid receptor, potentially leading to non-selective compounds. nih.gov Conversely, substituting Gly² with an L-amino acid tends to decrease binding affinity for all three major opioid receptor types (κ, µ, and δ). nih.gov

Furthermore, truncation of the peptide chain and modifications at the C-terminus have been explored. Introducing a C-terminal amide group, for instance, has been shown to slightly enhance κ-opioid receptor affinity. ku.edu Even the removal of certain residues, like Arg⁷, which was once thought to be essential, did not abolish κ-receptor binding, indicating that it is not a key residue for affinity. nih.gov

Table 1: Examples of Amino Acid Substitutions in Dynorphin A(1-11) Analogs and Their Effects

| Position | Original Residue | Substituted Residue | Effect on Receptor Affinity/Selectivity | Reference |

| 2 | Gly | D-Ala | Tolerated by κ-receptors, may increase µ-receptor affinity. | nih.govfrontiersin.org |

| 2 | Gly | L-Amino Acid | Decreased affinity for κ, µ, and δ receptors. | nih.gov |

| 2, 3, or 9 | L-Asp | D-Asp | In cyclic lactam analogs, increased κ-receptor potency. | acs.orgnih.gov |

| 7 | Arg | Deletion | Did not significantly affect κ-receptor binding affinity. | nih.gov |

| C-terminus | Carboxylic Acid | Amide | Slightly enhanced κ-opioid receptor affinity. | ku.edu |

D-Amino Acid Incorporations (e.g., D-Ala2, D-Ala3, D-Pro10)

The substitution of L-amino acids with their D-isomers is a widely employed strategy to introduce conformational constraints and enhance resistance to enzymatic degradation.

The substitution of Glycine at position 2 with a D-amino acid is generally well-tolerated by kappa-opioid receptors (KOR). nih.gov However, this modification can also lead to a significant increase in mu-opioid receptor (MOR) affinity, which may result in non-selective compounds. nih.gov For instance, the incorporation of D-Alanine at position 3 ([D-Ala3]Dyn A(1-11)-NH2) resulted in an analog with a similar affinity for the central KOR (IC50 = 0.76 nM) as the parent compound Dyn A(1-11)-NH2 (IC50 = 0.58 nM), but with greatly enhanced selectivity over MOR and delta-opioid receptors (DOR). nih.gov Specifically, the kappa vs. mu and kappa vs. delta selectivity ratios were 350 and 1300, respectively. nih.gov This suggests that the stereochemistry at position 3 plays a critical role in dictating receptor selectivity. nih.gov In contrast, substitution with L-Alanine at the same position ([Ala3]Dyn A(1-11)-NH2) also maintained KOR affinity but with lower selectivity enhancements. nih.gov

Further studies on cyclic analogs have shown that incorporating D-Ala at position 3 of cyclo[D-Asp2,Dap5]Dyn A-(1-11)NH2 led to a twofold increase in KOR affinity and a 16-fold enhancement in selectivity for KOR over MOR compared to the parent cyclic peptide. nih.gov Conversely, the L-Ala substitution at this position resulted in a 2.4-fold decrease in affinity and minimal preference for KOR. nih.gov

The introduction of a D-Proline at position 10 ([D-Pro10]) has been a particularly fruitful modification for developing KOR-selective ligands. pnas.orgnih.gov The analog [D-Pro10]dynorphin A-(1-11) is a highly potent and selective ligand for kappa opioid receptors. nih.gov This modification has served as a template for further chemical exploration, including N-terminal alkylation, to probe the requirements for agonist versus antagonist activity. acs.orgnih.gov

| Analog | Modification | KOR Affinity (IC50/Ki) | Receptor Selectivity (KOR vs. MOR / KOR vs. DOR) | Reference |

|---|---|---|---|---|

| [D-Ala3]Dyn A(1-11)-NH2 | D-Ala at position 3 | 0.76 nM (IC50) | 350 / 1300 | nih.gov |

| [Ala3]Dyn A(1-11)-NH2 | L-Ala at position 3 | 1.1 nM (IC50) | 190 / 660 | nih.gov |

| cyclo[D-Asp2,D-Ala3,Dap5]Dyn A-(1-11)NH2 | Cyclic; D-Ala at position 3 | 2-fold higher than parent cyclic peptide | 16-fold higher KOR/MOR selectivity | nih.gov |

| [D-Pro10]Dyn A-(1-11) | D-Pro at position 10 | High affinity and selectivity for KOR | Highly KOR selective | pnas.orgnih.gov |

Proline Scan Analysis

Proline scanning mutagenesis is a powerful technique to investigate the conformational requirements of a peptide by systematically replacing each amino acid with proline, which introduces a rigid bend in the peptide backbone.

A proline scan at positions 2 and 3 of dynorphin A(1-11)-NH2 led to the discovery of [Pro3]Dyn A(1-11)-NH2, an analog with high affinity and remarkable selectivity for the KOR. nih.govresearchgate.net This analog exhibited a KOR binding affinity (Ki) of 2.7 nM and selectivity ratios (kappa/mu/delta) of 1/2110/3260. nih.govresearchgate.net The substantial gain in selectivity was achieved through a general reduction in affinity for all opioid receptors, which was most pronounced at the mu and delta receptors. nih.govresearchgate.net Despite its high affinity, the [Pro3] analog demonstrated antagonist properties. nih.govresearchgate.net

Further structure-activity relationship studies on the [Pro3]Dyn A(1-11)-NH2 template revealed that the neutral residues Ile8 and Pro10 could be removed or substituted without a significant loss of KOR affinity. acs.org In contrast, the positively charged arginine residues at positions 6 and 7 were found to be crucial for binding to the KOR. acs.org This suggests that the conformational constraint imposed by the Pro3 substitution orients the key basic residues in a manner that is highly favorable for selective KOR recognition. acs.org

| Analog | Modification | KOR Affinity (Ki) | Receptor Selectivity (KOR/MOR/DOR) | Activity | Reference |

|---|---|---|---|---|---|

| [Pro3]Dyn A(1-11)-NH2 | Proline at position 3 | 2.7 nM | 1 / 2110 / 3260 | Antagonist | nih.govresearchgate.net |

Non-Natural Amino Acid Incorporations

The incorporation of non-natural amino acids provides a vast chemical space to explore for enhancing peptide properties. These modifications can introduce novel side chains, alter backbone conformation, and improve metabolic stability. nih.gov

In the context of Dynorphin A(1-11) analogs, non-natural amino acids have been used to probe specific interactions and improve stability. For instance, the proline surrogate 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) and its D-isomer, as well as other proline analogs like octahydroindole-2-carboxylic acid (Oic), have been substituted at position 10. nih.gov These substitutions generally led to a decrease in binding affinity, highlighting the specific conformational role of the Pro10 residue. nih.gov

Another strategy involves the use of allylglycine (AllGly) to create cyclic analogs through ring-closing metathesis (RCM). nih.govresearchgate.netscispace.com The incorporation of D-AllGly at position 2 in cyclo[D-Ala2(-CH=CH-)Ala5]Dyn A-(1-11)NH2 resulted in analogs with high affinity for KOR, although with reduced selectivity over MOR and DOR. nih.gov Studies have also shown that replacing one of the two consecutive arginine residues with the non-natural amino acid norleucine (Nle) can be tolerated, indicating that both basic residues may not be strictly necessary for KOR activity. nih.gov

| Analog Class | Non-Natural Amino Acid | Position | Key Finding | Reference |

|---|---|---|---|---|

| [D-Pro10]Dyn A-(1-11) variants | Tic, D-Tic, Oic | 10 | Decreased binding affinity, indicating importance of Pro10 conformation. | nih.gov |

| Cyclic Dyn A-(1-11)NH2 | D-Allylglycine (D-AllGly) | 2 | Resulted in high KOR affinity but with reduced selectivity. | nih.gov |

| [des-Arg7]Dyn A variants | Norleucine (Nle) | 6 or 7 | Substitution for an Arg residue was tolerated, maintaining high KOR affinity. | nih.gov |

N-Terminal and C-Terminal Modifications (e.g., Alkylation, Amidation)

Modifications at the N- and C-termini of peptides are common strategies to block exopeptidase activity and to alter pharmacological properties.

N-terminal alkylation of [D-Pro10]Dyn A-(1-11) has been extensively studied to explore the structure-activity relationships for agonist versus antagonist activity at KOR. acs.orgnih.govacs.org Both the degree of substitution (mono- vs. di-alkylation) and the nature of the alkyl group (e.g., allyl, benzyl, cyclopropylmethyl) significantly affect KOR affinity, selectivity, and efficacy. nih.gov Generally, N-monoalkylated derivatives of [D-Pro10]Dyn A-(1-11) exhibit much higher affinity and greatly enhanced selectivity for KOR compared to their N,N-dialkylated counterparts. nih.gov For example, N-monoalkylated peptides were found to be among the most KOR-selective opioid peptides reported, with comparable or greater selectivity than non-peptide agonists. acs.org In contrast, the introduction of a second alkyl group at the N-terminus typically lowers KOR affinity and selectivity. nih.gov

C-terminal amidation is a common modification that neutralizes the negative charge of the C-terminal carboxylate and often increases metabolic stability and receptor affinity. Many synthetic dynorphin analogs, including those discussed in the sections above, are C-terminally amidated (denoted by -NH2). nih.govnih.govacs.org Modifications in the C-terminal "address" domain of dynorphin analogs can also influence efficacy. For example, while linear analogs of [N-benzylTyr1]Dyn A-(1-11)NH2 with C-terminal modifications showed increased KOR affinity without affecting efficacy, cyclization within the C-terminal domain led to an antagonist. nih.govnih.govacs.org This highlights that while the N-terminal "message" sequence is critical for activity, the C-terminal "address" sequence can modulate this activity. nih.gov

| Analog Type | Modification | Effect on KOR Affinity | Effect on KOR Selectivity | Effect on Efficacy | Reference |

|---|---|---|---|---|---|

| N-Monoalkylated [D-Pro10]Dyn A-(1-11) | N-allyl, N-benzyl, N-cyclopropylmethyl | High affinity (Ki < 0.05 nM) | Greatly enhanced (>200-fold vs. mu) | Agonist/Partial Agonist | acs.orgnih.gov |

| N,N-Dialkylated [D-Pro10]Dyn A-(1-11) | N,N-diallyl, N,N-dibenzyl, N,N-diCPM | Lowered affinity | Lowered selectivity | Variable (agonist to antagonist) | acs.orgnih.gov |

| C-Terminal Amidation | -CONH2 | Generally increases affinity | Can be enhanced | Often maintained or enhanced | nih.govnih.govacs.org |

| C-Terminal Cyclization | cyclo(D-Asp5,Dap8) in [N-benzylTyr1]Dyn A-(1-11)NH2 | High affinity | High selectivity | Switched from partial agonist to antagonist | nih.govnih.govacs.org |

Receptor Pharmacology and Binding Dynamics of Dynorphin A 1 11 , Ala 2 Analogs

Opioid Receptor Binding Affinity and Selectivity Profiles

Kappa Opioid Receptor (KOR) Binding Characteristics

Mu (MOR) and Delta (DOR) Opioid Receptor Interactions

The affinity of [Ala²]dynorphin A analogs for the mu (MOR) and delta (DOR) opioid receptors is more significantly compromised than for the KOR. This differential loss of affinity enhances the peptide's selectivity for the kappa receptor. The substitution of an L-amino acid at position 2 is less tolerated by MOR and DOR compared to KOR. nih.gov For [Ala²]dynorphin A(1-13), the binding potency at μ-receptors (measured by displacement of [³H]etorphine) was significantly reduced. cdnsciencepub.com This reduction in affinity for MOR and DOR, coupled with the better-preserved affinity for KOR, results in an analog with increased KOR selectivity compared to the non-selective parent dynorphin (B1627789) A peptide. nih.gov

Ligand Efficacy and Potency at Opioid Receptors

The functional activity of [Ala²]dynorphin A(1-11) is defined by its ability to activate or block opioid receptors and the concentration at which it produces this effect.

Agonist and Antagonist Functional Characterization

[Ala²]dynorphin A analogs are characterized as KOR agonists, although with significantly reduced potency compared to the parent peptide. nih.govcdnsciencepub.com This has been demonstrated in classic ex vivo functional assays. In the electrically-stimulated guinea pig ileum (GPI) preparation, a standard assay for KOR agonist activity, [Ala²]dynorphin A(1-13) was found to inhibit contractions with an IC₅₀ value of 104 nM. cdnsciencepub.com This represents a drastic decrease in potency compared to dynorphin A(1-13), which has an IC₅₀ of 0.7 nM in the same assay. cdnsciencepub.com The relative potency was reported to be only 0.6% of the parent peptide. nih.govcdnsciencepub.com In the mouse vas deferens (MVD) assay, which is sensitive to both KOR and DOR agonists, the analog was also a very weak agonist, with an IC₅₀ of 2250 nM, compared to 21 nM for the parent peptide. cdnsciencepub.com There is no indication in the literature that this analog possesses antagonist properties.

G-Protein Activation Assays (e.g., [³⁵S]GTPγS Binding)

Kappa opioid receptors are G-protein coupled receptors (GPCRs) that signal through inhibitory G-proteins (Gαi/o). frontiersin.org Agonist binding to the KOR facilitates the exchange of GDP for GTP on the Gα subunit, an event that can be measured by the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS. frontiersin.org While specific [³⁵S]GTPγS binding data for [Ala²]dynorphin A(1-11) is not detailed in the provided search results, its demonstrated KOR agonist activity in functional assays strongly implies that it would stimulate [³⁵S]GTPγS binding in preparations containing KORs. This assay serves as a direct measure of G-protein activation following receptor binding. frontiersin.org

Adenylyl Cyclase (AC) Activity Inhibition

A primary downstream signaling consequence of KOR activation via the Gαi/o pathway is the inhibition of adenylyl cyclase (AC) activity, leading to a reduction in intracellular levels of cyclic AMP (cAMP). nih.govjpp.krakow.pl KOR agonists, including various dynorphin analogs, have been consistently shown to inhibit forskolin-stimulated adenylyl cyclase activity in a concentration-dependent manner. nih.govresearchgate.net Given that [Ala²]dynorphin A(1-13) functions as a KOR agonist, it is expected to produce a corresponding inhibition of adenylyl cyclase activity, confirming its role in activating this specific signaling cascade. nih.govnih.govcdnsciencepub.com

Data Tables

Table 1: Opioid Receptor Binding and Functional Potency of [Ala²]dynorphin A(1-13) Analog

| Compound | Assay | IC₅₀ (nM) | Relative Potency (%) vs. Dyn A(1-13) |

| [Ala²]dynorphin A(1-13) | Guinea Pig Ileum (KOR function) | 104 cdnsciencepub.com | 0.6 nih.govcdnsciencepub.com |

| Mouse Vas Deferens (DOR/KOR function) | 2250 cdnsciencepub.com | 0.9 cdnsciencepub.com | |

| Rat Brain Binding ([³H]etorphine) | - | 20 nih.gov | |

| Dynorphin A(1-13) (parent) | Guinea Pig Ileum (KOR function) | 0.7 cdnsciencepub.com | 100 |

| Mouse Vas Deferens (DOR/KOR function) | 21 cdnsciencepub.com | 100 | |

| Rat Brain Binding ([³H]etorphine) | - | 100 nih.gov |

IC₅₀: The half maximal inhibitory concentration. A higher IC₅₀ value indicates lower potency. Relative potency is the ratio of the IC₅₀ of the parent peptide to the analog, expressed as a percentage.

Receptor Bias and Functional Selectivity in Signaling Pathways

G-Protein vs. Beta-Arrestin Recruitment

Research into the specific G-protein versus β-arrestin recruitment profiles for Dynorphin A(1-11) with an alanine (B10760859) substitution at the second position ([Ala2]Dyn A(1-11)) is still an developing area. However, studies on related analogs provide insights into their signaling properties, primarily focusing on G-protein-mediated pathways.

The activation of G-proteins by opioid receptor agonists typically leads to the inhibition of adenylyl cyclase, an enzyme responsible for the production of cyclic AMP (cAMP). This is a well-established measure of G-protein activation. Several studies on analogs of Dynorphin A-(1-11) with modifications at the second position have demonstrated their ability to engage this G-protein signaling pathway.

For instance, cyclic analogs of Dyn A-(1-11)NH2 where the second position is substituted with either an L-allylglycine (which is structurally related to alanine) or a D-allylglycine have been synthesized and evaluated. These peptides were found to inhibit adenylyl cyclase activity in a concentration-dependent manner, indicating full or nearly full agonist activity through the G-protein pathway. nih.gov This suggests that the presence of an amino acid like alanine at this position is compatible with robust G-protein activation.

A study investigating the pharmacological profile of various opioid agonists in the rat olfactory bulb found that (D-Ala2)dynorphin A-1-11 acted as an agonist at delta-opioid receptors, leading to the stimulation of adenylyl cyclase activity. nih.gov While this effect is stimulatory rather than inhibitory, it still reflects the compound's ability to initiate a G-protein-mediated signaling cascade.

It is important to note that direct comparative studies quantifying both G-protein activation and β-arrestin recruitment for [Ala2]Dyn A(1-11) are not extensively available in the reviewed literature. The phenomenon of biased agonism, where a ligand shows a preference for either the G-protein or β-arrestin pathway, has been explored for other kappa opioid receptor ligands. mdpi.comnih.gov The development of such biased agonists is a key area of interest in opioid research, as it is hypothesized that separating these signaling pathways could lead to therapies with improved side-effect profiles. unipd.it Future studies directly measuring the recruitment of both signaling effectors for [Ala2]Dyn A(1-11) are needed to fully characterize its functional selectivity.

Investigating Differential Receptor Populations (Central vs. Peripheral)

The pharmacological effects of dynorphin analogs can differ between the central nervous system (CNS) and peripheral tissues. This can be attributed to several factors, including the existence of different receptor subtypes or variations in the receptor environment in different tissues. Research on [Ala2]Dyn A(1-11) and related analogs has provided evidence for such differential activity.

A notable example comes from the study of [Ala2,Trp4]-Dyn-A(1-13). This analog demonstrated a significant decrease in agonist activity in peripheral smooth muscle preparations, specifically the guinea pig ileum (GPI) and mouse vas deferens (MVD), when compared to the parent peptide, Dynorphin A(1-13). cdnsciencepub.com Despite this reduced peripheral potency, the analog retained a significant portion of its ability to bind to opioid receptors in brain homogenates, which are representative of central receptors. cdnsciencepub.com This discrepancy suggests a degree of selectivity for central over peripheral receptor populations, or at least a different functional consequence of binding in these different tissues.

Similarly, investigations into cyclic analogs of Dyn A-(1-11)NH2 with substitutions at position 2 have revealed differences in their affinity and selectivity profiles that hint at differential receptor interactions. For example, the trans isomer of cyclo[Ala2(-CH=CH-)Ala5]Dyn A-(1-11)NH2 showed modest affinity for kappa-opioid receptors. nih.gov Interestingly, while substitution of an L-amino acid at position 2 in these cyclic peptides generally decreased kappa-opioid receptor affinity compared to the parent compound, it increased the selectivity against mu- and delta-opioid receptors. nih.gov This is because the mu and delta receptors are less tolerant of this substitution than the kappa receptor.

Furthermore, some conformationally constrained analogs of dynorphin A have been shown to possess high affinity for both kappa and mu opioid receptors in the central nervous system (guinea pig brain) but exhibit only weak activity at the corresponding peripheral receptors in the guinea pig ileum. acs.org While not a direct study of [Ala2]Dyn A(1-11), this finding supports the broader concept that structural modifications to the dynorphin A sequence can lead to ligands with pronounced selectivity for central versus peripheral opioid receptor populations.

The observed discrepancies between binding assays using brain tissue and functional assays in peripheral tissues for some analogs have been suggested to potentially arise from the existence of different kappa receptor subtypes in central versus peripheral neurons. nih.gov However, when such discrepancies are also seen in assays using the same membrane preparations (e.g., binding vs. GTPγS assay in brain membranes), it may reflect an intrinsic property of the ligand itself rather than receptor subtype differences. nih.gov

Structure Activity Relationship Sar Studies of Dynorphin A 1 11 , Ala 2 and Variants

Elucidation of Key Pharmacophores and Structural Determinants

The biological activity of dynorphin (B1627789) A (Dyn A) and its analogs is governed by the "message-address" concept, where the N-terminal sequence is primarily responsible for receptor activation (the "message") and the C-terminal portion contributes to receptor subtype specificity (the "address"). pnas.org For dynorphin A and its fragments, the N-terminal tetrapeptide, Tyr-Gly-Gly-Phe, constitutes the message sequence, which is common among most mammalian opioid peptides. nih.gov The subsequent amino acids form the address sequence, which is unique to Dyn A and dictates its preference for the κ-opioid receptor (KOR). nih.gov

Key pharmacophoric elements for KOR activity have been identified through extensive structure-activity relationship (SAR) studies. The N-terminal tyrosine (Tyr1) is crucial for the opioid activity of dynorphin A. oup.comacs.org The aromatic ring of Tyr1 and the basicity of its α-amino group are critical for receptor interaction and activation. nih.govacs.org The phenylalanine residue at position 4 (Phe4) is also vital for KOR affinity and agonist potency. ku.edu

The address sequence contains several basic residues, including Arginine (Arg) at positions 6 and 7, and Lysine (B10760008) (Lys) at position 11 in Dyn A(1-11), which are important for KOR affinity and selectivity. acs.orgumich.edu These positively charged residues are thought to interact with negatively charged residues in the extracellular loops of the KOR, contributing to the peptide's high affinity and specificity. oup.com Specifically, Arg6 has been identified as important for KOR selectivity, while Arg7 and Lys11 contribute to both affinity and selectivity. acs.orgnih.gov However, some studies on [des-Arg7]Dyn A analogues suggest that Arg7 may not be an essential residue for KOR activity. nih.gov

Conformational constraint has been a valuable tool in elucidating the bioactive conformation of dynorphin A analogs. Cyclization within the message or address sequence can restrict the peptide's flexibility, leading to enhanced potency and selectivity by pre-organizing the molecule into a conformation favorable for receptor binding. nih.govacs.org For instance, cyclization between positions 5 and 8 has yielded potent and selective KOR antagonists. nih.govnih.govacs.org

Impact of N-Terminal Modifications (Tyr1, Gly2, Gly3/Ala3)

Role of Tyr1 and its Derivatives

The N-terminal tyrosine (Tyr1) of dynorphin A is a critical determinant of its opioid activity. Truncation of Tyr1 from dynorphin results in a complete loss of its biological activity at opioid receptors. oup.com The phenolic hydroxyl group and the protonated amino group of Tyr1 are considered essential pharmacophoric elements for interaction with opioid receptors.

Modifications to the N-terminus of Dyn A analogs can significantly alter their efficacy, potency, and selectivity. nih.gov N-terminal alkylation, for instance, can influence both KOR affinity and efficacy. nih.govacs.org While N,N-diallylation of Tyr1 in some Dyn A analogs leads to antagonist activity at both KOR and mu-opioid receptors (MOR), mono-N-alkylation often results in high KOR affinity and selectivity. nih.gov For example, N-benzyl and N-cyclopropylmethyl derivatives of [D-Pro10]Dyn A-(1-11) are potent KOR agonists. nih.gov

Substitution of Tyr1 with other amino acids generally leads to a significant decrease or loss of activity. For instance, replacing Tyr1 with Phenylalanine (Phe) in a cyclic Dyn A(1-11) analog resulted in a compound that was potent in brain binding assays but inactive in functional bioassays. nih.gov However, certain modifications can convert agonists into antagonists. The substitution of Tyr1 with 3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid (Dhp) or (2S)-2-methyl-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid ((2S)-Mdp) has been shown to be a general strategy for converting opioid peptide agonists into antagonists. researchgate.netresearchgate.net

The removal of the basic α-amino group of Tyr1 can also lead to KOR antagonist activity, as seen in analogs like dynantin. nih.gov Furthermore, N-terminal acetylation of certain Dyn A analogs can impact their metabolic stability. researchgate.net

Stereochemical Influence at Position 2 (D-Ala2) on Selectivity and Potency

The substitution of Glycine (B1666218) at position 2 (Gly2) with a D-amino acid, particularly D-Alanine (D-Ala), is a common modification in dynorphin A analogs that significantly impacts their pharmacological profile. This stereochemical change can profoundly influence both the potency and selectivity of the peptide for opioid receptors.

Substitution of Gly2 with D-Ala is generally well-tolerated by the KOR and can even lead to increased potency. nih.gov However, this modification often comes at the cost of reduced selectivity, as it can substantially increase affinity for the mu-opioid receptor (MOR). nih.gov This can result in compounds that are nonselective or even MOR-selective. For example, cyclo[D-Ala2(-CH=CH-)Ala5]Dyn A-(1-11)NH2 exhibits high affinity for both KOR and MOR. nih.gov

In some cases, the introduction of D-Ala at position 2 can lead to the development of opioid antagonists. For instance, the analog [D-Ala2, des-Gly3]DYN, which combines the N-terminal tripeptide of deltorphin/dermorphin with the dynorphin sequence, was found to be virtually inactive at KOR sites while retaining affinity for delta- and mu-opioid receptors. univie.ac.at

The stereochemistry at position 2 plays a crucial role in defining the conformational landscape of the N-terminal "message" sequence, thereby influencing its interaction with the opioid receptor binding pocket.

Conformational Effects of Position 3 Substitutions

Modifications at the third position of Dynorphin A(1-11)-NH2 have been shown to significantly influence the peptide's potency and selectivity for the kappa-opioid receptor (KOR). nih.gov The nature of the amino acid at this position can induce conformational changes in the "message" sequence (Tyr-Gly-Gly-Phe), thereby affecting the relative orientation of the critical aromatic rings of Tyr1 and Phe4. nih.gov

Studies have demonstrated that substituting Gly3 with both L- and D-Alanine can lead to analogs with similar affinity for the central KOR as the parent compound, but with greatly enhanced selectivity over mu- and delta-opioid receptors. nih.gov This suggests that the structural and lipophilic properties of the residue at position 3, as well as the conformational shifts it induces, are key determinants of KOR selectivity. nih.gov

Further investigations have revealed that analogs with lipophilic amino acids at position 3 generally exhibit higher affinity for the KOR compared to those with charged residues at the same position, although the selectivities are often similar. nih.gov The incorporation of a Proline residue at position 3 has been shown to result in antagonist activity at the KOR. nih.gov

Cyclization strategies involving position 3 have also been explored to probe the conformational requirements for KOR binding. For instance, cyclization between D-Aspartic acid at position 3 and Lysine at position 7 in c[D-Asp3,Lys7]Dyn A(1-11)-NH2 resulted in a potent ligand with KOR selectivity. nih.gov In contrast, cyclization between positions 2 and 6 led to an analog with enhanced mu-opioid receptor potency and selectivity. nih.gov These findings highlight that the binding conformations for the different opioid receptor subtypes have distinct structural requirements. nih.gov

Interestingly, the incorporation of D-Aspartic acid at position 3 was found to be more favorable for KOR potency than L-Aspartic acid, suggesting that stereochemical and conformational effects at this position can help discriminate between kappa, mu, and delta receptor preferences. nih.gov

Importance of the "Address" Sequence and C-Terminal Modifications

The "address" sequence of dynorphin A, which encompasses the C-terminal portion of the peptide, plays a pivotal role in determining its high affinity and selectivity for the κ-opioid receptor (KOR). nih.govacs.org Modifications within this domain can significantly impact the pharmacological profile of dynorphin analogs. nih.govnih.govacs.orgacs.org

While the N-terminal "message" sequence is crucial for receptor activation, the C-terminal "address" domain is believed to guide the peptide to the correct receptor subtype. acs.org Studies have shown that changes in the C-terminal region can affect the efficacy of Dyn A analogs. nih.govacs.orgacs.org For example, C-terminal modifications of [N-benzylTyr1]Dyn A-(1-11)NH2 resulted in increased KOR affinity for linear analogs, although it did not alter their efficacy. nih.govnih.govacs.org

Cyclization within the address sequence is a powerful strategy for developing potent and selective KOR ligands. A notable example is zyklophin (B10770762), [N-benzylTyr1,cyclo(d-Asp5,Dap8)]Dyn A-(1-11)NH2, which is cyclized between positions 5 and 8. nih.govnih.govacs.org This conformational constraint leads to high selectivity for the KOR and converts the peptide from a partial agonist to a potent antagonist. nih.govnih.govacs.orgnih.gov

Truncation studies have also shed light on the importance of the C-terminus. For instance, [des-Arg7]Dyn A(1-9)-NH2 has been identified as a minimum pharmacophore, and modifications at its N-terminus can lead to selective KOR antagonists. nih.gov

Role of Basic Residues (Arg6, Arg7, Lys11)

The C-terminal "address" sequence of dynorphin A is characterized by a high concentration of basic amino acid residues, which are crucial for its interaction with the κ-opioid receptor (KOR). acs.org In Dynorphin A(1-11), these key basic residues are Arginine at positions 6 and 7 (Arg6, Arg7) and Lysine at position 11 (Lys11).

Numerous studies have highlighted the importance of these positively charged residues for both the affinity and selectivity of dynorphin A for the KOR. acs.orgumich.edu It is believed that these basic residues form electrostatic interactions with acidic amino acid residues in the extracellular domain of the KOR. pnas.org

Specifically, Arg6 has been identified as a critical determinant of KOR selectivity. nih.gov Substitution of Arg6 with a neutral residue, Nε-acetyllysine, led to a loss of κ-selectivity due to enhanced affinity for μ- and δ-opioid receptors. nih.gov Arg7 is also considered important for KOR activity, although some studies on [des-Arg7]Dyn A analogs have suggested that its deletion does not abolish biological activity at the KOR. nih.gov Nevertheless, in many contexts, both Arg6 and Arg7 are considered essential for high KOR affinity and agonist potency. ku.edu

Lys11 also contributes significantly to the opioid receptor affinity of dynorphin A. ku.edu Replacement of the basic residues at positions 7 and 11 with Nε-acetyllysine resulted in decreased affinity and selectivity for the KOR. nih.gov

Des-Arg7 Analogs and their Activity

Systematic structure-activity relationship (SAR) studies on [des-Arg7]Dynorphin A analogues have challenged the long-held belief that the Arginine at position 7 (Arg7) is indispensable for kappa-opioid receptor (KOR) activity. sckans.educore.ac.uknih.govnih.gov Research indicates that the removal of the Arg7 residue from Dynorphin A fragments is well-tolerated by all three subtypes of opioid receptors (kappa, mu, and delta). sckans.edunih.gov

Initial studies on [des-Arg7]Dyn A(1-13) and [des-Arg7]Dyn A(1-11) revealed that the removal of Arg7 did not significantly impact the interaction with the KOR. sckans.edu These analogues demonstrated binding affinities similar to their parent fragments, indicating that Arg7 is not a critical residue for KOR binding. sckans.edu Furthermore, modifications to the "address" region of Dyn A analogues (positions 5-13) were found to have little effect on their interactions with the mu-opioid receptor (MOR) and delta-opioid receptor (DOR). sckans.edunih.gov

Functional activity studies have shown that initial [des-Arg7]Dyn A analogues, such as [des-Arg7]Dyn A(1-13) and [des-Arg7]Dyn A(1-11), exhibit moderate agonist activities at the KOR. sckans.edu The agonist activity of these compounds was confirmed by the use of the KOR antagonist nor-BNI, which produced a significant shift in the dose-response curve. sckans.edu

Further investigations have identified [des-Arg7]Dyn A-(1–9)-NH2 as a minimum pharmacophore. sckans.educore.ac.uknih.govnih.gov This discovery has paved the way for the development of selective KOR antagonists through modifications at the N-terminus. sckans.educore.ac.uknih.govnih.gov

Interestingly, while some SAR studies involving Alanine (B10760859) (Ala) substitutions suggested that the two Arg residues at positions 6 and 7 were necessary for activity, the [des-Arg7]-Dyn A-(4-11) analogue retained good binding affinity, demonstrating that an Ala-scan can sometimes be misleading. researchgate.net Studies on [des-Arg7]-Dyn A analogues have also confirmed their ability to bind to bradykinin (B550075) receptors, with binding affinities similar to their respective Dyn A counterparts. researchgate.net

Table 1: Binding Affinities (Ki, nM) of [des-Arg7]Dyn A Analogues at Opioid Receptors

| Compound | KOR | MOR | DOR |

|---|---|---|---|

| [des-Arg7]Dyn A(1-13) | 0.39 | - | - |

| [des-Arg7]Dyn A(1-11) | 0.43 | - | - |

| [des-Arg7]Dyn A(1-9)-NH2 | - | - | - |

Data extracted from a study by Ramos-Colon et al. sckans.edu The original source should be consulted for detailed experimental conditions.

Table 2: In Vitro Functional Activity (IC50, nM) of [des-Arg7]Dyn A Analogues at KOR

| Compound | IC50 (nM) |

|---|---|

| [des-Arg7]Dyn A(1-13) | 15 |

| [des-Arg7]Dyn A(1-11) | 21 |

| [des-Arg7]Dyn A(1-9)-NH2 | - |

Data represents the concentration required to inhibit electrically stimulated muscle contractions by 50%. sckans.edu

Conformational Studies and Their Correlation with Activity

The biological activity of dynorphin analogues is intricately linked to their three-dimensional conformation. Conformational studies, including the analysis of isomerism and molecular modeling, provide critical insights into the structural requirements for potent and selective receptor interactions.

Cis/Trans Isomerism and Double Bond Configuration

To restrict the conformational flexibility of Dynorphin A, cyclic analogues have been synthesized, which has revealed the importance of cis/trans isomerism and double bond configuration on activity. nih.gov

One approach involves the use of ring-closing metathesis (RCM) to cyclize Dyn A-(1-11)NH2 analogues by incorporating allylglycine (AllGly) residues. nih.gov This method results in the formation of both cis and trans isomers. The configuration of the resulting double bond has been shown to significantly influence opioid receptor affinity and agonist potency. nih.gov For example, in the case of cyclo[Ala2(-CH=CH-)Ala5]Dyn A-(1-11)NH2, the trans isomer is approximately 7-fold more potent than the cis isomer at the KOR. nih.gov Conversely, for cyclo[D-Ala2(-CH=CH-)Ala5]Dyn A-(1-11)NH2, both isomers exhibit high KOR affinity. nih.gov

Another example of conformational constraint is the introduction of cis- and trans-4-aminocyclohexanecarboxylic acid (ACCA) to replace the Gly2-Gly3 segment of Dyn A-(1-13)-NH2. nih.govcreighton.edu Molecular modeling suggested that trans-ACCA could mimic an extended conformation of the "message" sequence of Dyn A. nih.govcreighton.edu Both the cis- and trans-ACCA analogues displayed modest affinity and selectivity for kappa receptors. nih.govcreighton.edu

Furthermore, NMR studies of a cyclic dynorphin A analogue, c[Cys5,11]dynorphin A-(1-11)-NH2, have shown that it exhibits cis-trans isomerism about the Arg9-Pro10 peptide bond in both aqueous solution and when bound to dodecylphosphocholine (B1670865) micelles. sckans.edu This isomerism leads to different conformational structures, with the cis isoform containing a type III β-turn and the trans isoform containing a β-turn, both of which may be active as κ-opioid agonists. sckans.edu

Table 3: Influence of Double Bond Configuration on KOR Affinity and Potency

| Compound | Isomer | KOR Affinity (Ki, nM) | Relative Potency (vs. Dyn A-(1-11)NH2) |

|---|---|---|---|

| cyclo[Ala2(-CH=CH-)Ala5]Dyn A-(1-11)NH2 | cis | - | 487-fold decrease |

| cyclo[Ala2(-CH=CH-)Ala5]Dyn A-(1-11)NH2 | trans | - | 69-fold decrease |

| cyclo[D-Ala2(-CH=CH-)Ala5]Dyn A-(1-11)NH2 | cis | 0.84 | - |

| cyclo[D-Ala2(-CH=CH-)Ala5]Dyn A-(1-11)NH2 | trans | 1.33 | - |

Data compiled from a study on cyclic Dyn A analogs. nih.gov

Molecular Modeling and Dynamics in Ligand-Receptor Interactions

Molecular modeling and dynamics simulations are powerful tools for understanding the complex interactions between dynorphin analogues and opioid receptors at an atomic level. These computational methods provide insights into the conformational changes that occur upon binding and help to elucidate the structural basis for ligand affinity and selectivity. researchgate.net

Molecular dynamics (MD) simulations have been employed to study the structural properties of Dynorphin A(1-17) in a lipid bilayer environment, which mimics the cell membrane where the receptor is located. core.ac.uknih.gov These simulations revealed that the N-terminal helical segment of DynA adopts a tilted orientation with respect to the membrane normal. core.ac.uknih.gov This tilted orientation is stabilized by specific interactions between the peptide residues and the phospholipid headgroups, water, and hydrocarbon chains of the bilayer. core.ac.uknih.gov This finding suggests a potential mechanism for receptor interaction involving the insertion of the peptide into the membrane. core.ac.uk

Flexible docking and MD simulations of dynorphin bound to the KOR have identified multiple conformations of the peptide within the receptor's binding pocket, highlighting significant structural diversity in both the N- and C-termini. pnas.org These studies, in conjunction with NMR data, help to define the structural ensembles of the receptor-bound peptide and characterize its internal motions. pnas.org

Homology modeling, based on the structures of related G-protein coupled receptors, has been instrumental in building 3D models of opioid receptors and their complexes with ligands. nih.govresearchgate.net These models, when refined with experimental data from mutagenesis and cross-linking studies, provide a more accurate picture of ligand-receptor interactions. nih.govresearchgate.net For instance, modeling studies of cyclic lactam analogues of Dyn A-(1-13)NH2 were used to design constraints compatible with an α-helical conformation, a structural motif proposed to be important for KOR recognition. nih.gov

Biostability and Metabolic Fate of Dynorphin A 1 11 , Ala 2 Analogs

Enzymatic Degradation Pathways of Dynorphins

Endogenous dynorphins are highly susceptible to enzymatic degradation, which significantly shortens their in vivo half-life and limits their pharmacological activity. tandfonline.com The breakdown is primarily carried out by peptidases that cleave specific peptide bonds within the sequence.

A primary and well-documented degradation pathway for dynorphins involves the cleavage of the peptide bond between the N-terminal Tyrosine (Tyr1) and the adjacent Glycine (B1666218) (Gly2) by aminopeptidases. nih.gov The N-terminal Tyr residue is crucial for opioid receptor interaction and activity; its removal results in a significant loss of function. Studies on dynorphin (B1627789) A degradation in brain homogenates have identified the release of [3H]tyrosine as a major breakdown product, confirming the rapid action of aminopeptidases at this site. umich.edu This initial cleavage is a critical step that inactivates the peptide, making the Tyr1-Gly2 bond a key target for modification to improve stability.

| Cleavage Site | Enzyme Type | Location | Impact on Activity |

| Tyr1-Gly2 | Aminopeptidase (B13392206) | N-Terminus | Inactivation (loss of essential Tyr residue) |

| Arg6-Arg7 | Endopeptidase | Internal | Fragmentation and inactivation |

| Pro10-Lys11 | Endopeptidase | Internal | Fragmentation and inactivation |

Design Strategies for Enhanced Metabolic Stability

To overcome the inherent instability of dynorphin peptides, researchers have developed numerous strategies focused on modifying the peptide structure to protect vulnerable cleavage sites. These modifications aim to increase resistance to enzymatic degradation while maintaining or improving receptor affinity and selectivity. mdpi.com

One effective strategy is to alter the peptide backbone at or near the cleavage sites. The substitution of the naturally occurring L-amino acids with their D-isomers at susceptible positions can confer significant protection against enzymatic degradation. For instance, replacing Glycine at position 2 with a D-Alanine (D-Ala2) has been shown to protect dynorphin A from degradation. nih.gov This modification sterically hinders the approach of aminopeptidases that typically recognize L-amino acid sequences.

Another approach involves replacing the standard amide peptide bond (-CO-NH-) with a reduced peptide bond, such as a ψ[CH2NH] bond. This modification creates a linkage that is no longer recognized and cleaved by peptidases. The introduction of a ψ[CH2NH] bond between the Arg6 and Arg7 residues in a dynorphin A fragment conferred higher resistance to enzymatic degradation, leading to long-lasting antinociceptive effects. nih.gov

| Modification Strategy | Example | Mechanism of Stability |

| D-amino acid substitution | Replacing Gly2 with D-Ala2 | Steric hindrance prevents aminopeptidase recognition and cleavage. |

| Reduced peptide bond | Arg6-ψ[CH2NH]-Arg7 | The modified bond is not a substrate for endopeptidases. |

Modifications at the N- and C-termini are common strategies to block the action of exopeptidases. N-terminal acetylation or methylation (N-alkylation) can prevent degradation by aminopeptidases. nih.govnih.gov Similarly, C-terminal amidation, which replaces the C-terminal carboxyl group with an amide group, increases resistance to carboxypeptidases. lifetein.com This modification removes the negative charge at the C-terminus, which can also enhance receptor interaction and biological activity by more closely mimicking the native protein structure. lifetein.combiorxiv.org These terminal modifications are often used in combination to provide comprehensive protection against exopeptidase activity. nih.gov

Constraining the flexible, linear structure of dynorphin peptides through cyclization is another powerful strategy to enhance metabolic stability. nih.gov Cyclic peptides are often more resistant to peptidases because their constrained conformation can mask cleavage sites and prevent the peptide from fitting into the active site of degradative enzymes. ufl.edu Cyclization can be achieved by forming various types of chemical bridges, such as disulfide or amide bonds. nih.gov A more recent approach, ring-closing metathesis (RCM), creates a stable carbon-carbon double bond to cyclize the peptide. This method has been used to synthesize cyclic Dyn A-(1-11)NH2 analogs that are not only potent but also possess a more stable linkage compared to disulfide or amide bonds, potentially improving their pharmacokinetic profiles. nih.gov

In Vitro and In Vivo Pharmacokinetic Characterization (Preclinical)

Studies in rats following intraventricular administration demonstrated that despite the D-Ala2 substitution, the peptide still undergoes in vivo degradation. nih.gov This indicates that while the initial aminopeptidase attack may be hindered, other enzymatic pathways, such as cleavage by endopeptidases, remain active. nih.gov Endopeptidases can cleave the peptide chain at various internal sites, a common metabolic route for dynorphin analogs. nih.gov In fact, research on other N- and C-terminally modified Dynorphin A-(1-11) amide analogs has shown they are still susceptible to metabolism in rat brain homogenate and whole blood. nih.gov

Due to these early findings that demonstrated a loss of desirable biological activity, extensive pharmacokinetic profiling with parameters such as half-life, clearance, and volume of distribution for [D-Ala2]dynorphin A(1-11) is not widely documented in the literature. The focus shifted away from this specific analog once it was determined that the modification compromised its pharmacological profile.

Interactive Table: Summary of Preclinical Findings for [D-Ala2]Dynorphin A(1-11)

| Parameter | Finding | Implication | Source(s) |

| Biostability | Undergoes in vivo degradation despite D-Ala2 substitution. | The modification does not fully prevent metabolism; other enzymatic pathways (e.g., endopeptidases) are active. | nih.govnih.gov |

| Potency | Reduced potency compared to the parent peptide. | The analog is less effective at eliciting a biological response. | nih.govpnas.org |

| Receptor Specificity | Decreased specificity for the dynorphin (kappa) receptor. | The analog may interact with other opioid receptors, leading to a mixed pharmacological profile. | pnas.org |

| Viability | Considered a non-viable strategy for developing stabilized, potent dynorphin agonists. | The negative impact on biological activity outweighs the potential stability benefits. | nih.govpnas.org |

Identification and Biological Activity of Dynorphin Metabolites

The metabolic fate of [D-Ala2]dynorphin A(1-11) is dictated by enzymatic cleavage at sites other than the Tyr-Ala bond. Dynorphin A and its analogs are susceptible to various endopeptidases that cleave the peptide at internal positions. nih.gov While specific degradation products of [D-Ala2]dynorphin A(1-11) are not exhaustively detailed, the general metabolism of dynorphin peptides provides a framework for predicting the resulting fragments.

Cleavage of dynorphin peptides can result in two main classes of metabolites:

N-terminal fragments that retain the initial tyrosine residue, which is essential for opioid receptor activity.

C-terminal fragments and des-tyrosine fragments (e.g., dynorphin A(2-11)) that lack opioid activity. nih.gov

The biological activity of these metabolites can be quite different from the parent compound. Metabolites that lack the N-terminal tyrosine, such as the dynorphin A(2-13) fragment, are devoid of opioid receptor activity. nih.gov However, these non-opioid metabolites are not inert; they have been shown to be neurotoxic and can activate glutamate (B1630785) receptors like the NMDA receptor. nih.gov This excitatory, non-opioid activity is a critical aspect of dynorphin biochemistry and is mediated by fragments containing basic amino acid residues (lysine and arginine) in the C-terminal portion of the peptide. nih.gov

Interactive Table: Predicted Metabolite Classes of [D-Ala2]Dynorphin A(1-11) and Their Activities

| Metabolite Class | Example Fragment Structure | Predicted Biological Activity | Source(s) |

| N-Terminal Opioid Fragments | Tyr-D-Ala-Gly-Phe-Leu (1-5) | Retain opioid receptor activity, generally non-toxic. | nih.gov |

| Des-Tyrosine Fragments | D-Ala-Gly-Phe-Leu... (2-11) | Lack opioid receptor activity; may exhibit non-opioid neuroexcitatory effects. | nih.gov |

| Internal Fragments | Fragments resulting from endopeptidase cleavage. | Activity depends on the specific sequence, presence of N-terminal Tyr, and basic residues. | nih.gov |

Neurobiological and Physiological Modulation by Dynorphin A 1 11 , Ala 2 Analogs

Kappa Opioid Receptor-Mediated Cellular and Neural Mechanisms

Dynorphin (B1627789) peptides are the endogenous ligands for the kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR) widely expressed in the central and peripheral nervous systems. researchgate.netnih.gov Analogs of Dynorphin A(1-11), such as those with an alanine (B10760859) substitution at the second position ([Ala(2)]-), primarily exert their effects through this receptor. Activation of the KOR initiates a cascade of intracellular events that modulate neuronal function and signaling. nih.gov

Gαi/o Protein Coupling and Downstream Effects

The KOR is canonically coupled to inhibitory heterotrimeric G-proteins of the Gαi/o family. nih.govnih.govresearchgate.net Upon binding of a Dynorphin A analog, the receptor undergoes a conformational change that facilitates the activation of these G-proteins. uq.edu.au This activation leads to the dissociation of the Gα subunit from the Gβγ dimer, both of which proceed to interact with downstream effector molecules.

The primary downstream effect of Gαi/o activation is the inhibition of adenylyl cyclase. uq.edu.aumdpi.com This enzyme is responsible for converting ATP to cyclic AMP (cAMP), a crucial second messenger. By inhibiting adenylyl cyclase, KOR activation leads to a decrease in intracellular cAMP levels. mdpi.comelifesciences.org This reduction in cAMP modulates the activity of various intracellular proteins, including protein kinase A (PKA), thereby influencing synaptic plasticity, pain processing, and reward pathways. nih.govmdpi.comwikipedia.org

Table 1: Effects of KOR Activation on G-Protein Signaling

| Effector | Action | Consequence |

|---|---|---|

| Adenylyl Cyclase | Inhibition | Decrease in intracellular cAMP levels |

| G-protein Subunits | Dissociation of Gαi/o from Gβγ | Modulation of ion channels and other effectors |

Modulation of Neuronal Excitability and Ion Channels

Activation of the KOR by dynorphin analogs significantly alters neuronal excitability, generally producing an inhibitory effect. nih.goveur.nl This is achieved through the modulation of various ion channels, a process directly linked to the activated G-protein subunits. nih.govmdpi.com

Calcium (Ca2+) Channels: The Gβγ subunit also inhibits voltage-gated calcium channels (VGCCs), particularly N-type and P/Q-type channels. nih.govmdpi.com This inhibition reduces the influx of calcium into the presynaptic terminal upon depolarization. Since calcium influx is a critical trigger for neurotransmitter release, this action contributes to the suppression of synaptic transmission. mdpi.com

Studies in the paraventricular nucleus of the thalamus (PVT) have shown that the endogenous KOR agonist dynorphin-A strongly inhibits neurons through a direct postsynaptic hyperpolarization. nih.gov This effect is mediated by the opening of GIRK channels, as it is sensitive to barium (Ba2+), a known blocker of these channels. nih.gov Similarly, in hippocampal CA1 neurons, dynorphin A has been shown to augment the M-current, a type of voltage-gated potassium current, which also contributes to the stabilization of the neuronal membrane potential and a reduction in excitability. physiology.org

Regulation of Neurotransmitter Release (e.g., Dopamine (B1211576), Glutamate)

A key function of presynaptic KORs is the auto-inhibitory regulation of neurotransmitter release. nih.gov When dynorphins are released from a neuron, they can act on KORs located on the same neuron's terminals to decrease the further release of neurotransmitters. nih.gov This mechanism is crucial for modulating synaptic strength and preventing excessive neuronal activity.

Dopamine: In brain regions associated with reward and motivation, such as the nucleus accumbens and dorsal striatum, KOR activation on dopamine nerve terminals leads to a decrease in dopamine release. wikipedia.org This is a primary mechanism by which the dynorphin/KOR system is thought to mediate aversive or dysphoric states. wikipedia.org

Glutamate (B1630785): Dynorphin can also inhibit the release of excitatory amino acids like glutamate. mdpi.comu-tokyo.ac.jp By activating presynaptic KORs on glutamatergic terminals, dynorphin analogs reduce the influx of calcium required for vesicular release, thereby dampening excitatory neurotransmission. mdpi.com

Intracellular Signaling Pathways (e.g., MAPK family, CREB, mTOR Complex)

Beyond the immediate effects on adenylyl cyclase and ion channels, KOR activation engages more complex intracellular signaling cascades that can have long-term effects on gene expression and cellular function.

MAPK Family: The mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinase (ERK), is modulated by KOR activation. nih.govcore.ac.ukscispace.com This signaling can be initiated through both G-protein-dependent and β-arrestin-mediated pathways. nih.gov The activation of p38 MAPK, in particular, has been linked to the aversive effects of KOR agonism. nih.gov

CREB: The cAMP response element-binding protein (CREB) is a transcription factor whose activity is influenced by the dynorphin/KOR system. wikipedia.org Chronic activation of the KOR, as seen in response to stress or drug use, can lead to an increase in dynorphin expression, which is mediated by the activation of CREB. wikipedia.org This creates a negative feedback loop that can influence mood and reward processing. wikipedia.org

mTOR Complex: The mammalian target of rapamycin (B549165) (mTOR) signaling pathway has also been implicated in KOR-mediated effects. researchgate.netnih.gov Some studies suggest that reducing the activation of the mTOR complex while maintaining G-protein signaling could be a strategy to harness the therapeutic potential of dynorphins while minimizing unwanted side effects. researchgate.netnih.gov

Non-Opioid Receptor System Interactions

While dynorphin peptides are defined by their action at opioid receptors, they and their fragments can also exert significant physiological effects through non-opioid mechanisms. These actions are often excitatory in nature, contrasting with the typically inhibitory effects of KOR activation. u-tokyo.ac.jp

Bradykinin (B550075) Receptor Activation and Associated Mechanisms

A prominent non-opioid mechanism for dynorphin A and its N-terminally truncated fragments involves direct interaction with bradykinin receptors (B1 and B2). u-tokyo.ac.jpnih.govacs.org This interaction is particularly relevant in the context of pain, where dynorphin can paradoxically produce hyperalgesia (increased pain sensitivity). u-tokyo.ac.jparizona.edu

Research has demonstrated that dynorphin A fragments that lack the N-terminal tyrosine essential for opioid receptor activity can still produce potent excitatory effects. u-tokyo.ac.jpnih.gov These effects are mediated by the activation of bradykinin receptors, which triggers a distinct signaling cascade. wikipedia.orgu-tokyo.ac.jp Upon binding to bradykinin receptors, dynorphin analogs can induce an increase in intracellular calcium by activating voltage-sensitive calcium channels. u-tokyo.ac.jpnih.gov This calcium influx leads to neuronal excitation and can stimulate the release of pronociceptive substances like excitatory amino acids. u-tokyo.ac.jp Structure-activity relationship studies have identified Dynorphin A-(4-11) as a key pharmacophore for bradykinin receptor binding. acs.org This interaction represents a distinct mechanism through which dynorphin peptides can modulate neuronal function, separate from their canonical role in the opioid system. u-tokyo.ac.jp

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| [Ala(2)]-Dynorphin A(1-11) | |

| Adenosine (B11128) triphosphate | ATP |

| Barium | Ba2+ |

| Bradykinin | BK |

| Calcium | Ca2+ |

| Cyclic adenosine monophosphate | cAMP |

| Dopamine | DA |

| Dynorphin A | Dyn A |

| Dynorphin B | Dyn B |

| Glutamate | |

| Glycine (B1666218) | |

| Kallidin | KD |

| N-Methyl-D-aspartate | NMDA |

| Potassium | K+ |

| U50,488 |

N-Methyl-D-Aspartate (NMDA) Receptor Modulations

The endogenous opioid peptide dynorphin A (Dyn A) and its fragments are recognized for their complex interactions within the central nervous system, extending beyond their canonical activity at kappa-opioid receptors (KORs). A significant aspect of this complexity involves the direct, non-opioid modulation of N-Methyl-D-Aspartate (NMDA) receptors. Preclinical research has established that while the N-terminal tyrosine residue of dynorphin is crucial for opioid receptor activity, des-tyrosyl fragments, such as Dyn A-(2-17), can directly interact with the NMDA receptor complex. nih.govnih.gov This interaction is implicated in the excitotoxic and neurotoxic effects observed following high levels of dynorphin release, which can occur under conditions of significant physiological stress or injury. nih.gov

Studies have shown that many of the neurological dysfunctions induced by high-dose dynorphin A, including motor effects and paralysis, are not blocked by opioid antagonists like naloxone (B1662785) but are preventable by NMDA receptor antagonists such as MK-801. nih.gov This indicates a distinct, non-opioid mechanism of action mediated through NMDA receptors. Further investigation into this interaction has revealed a pH-dependent modulation, where the inhibitory effect of Dyn A on NMDA receptors is significantly enhanced under acidic conditions, which are often present during ischemic events. nih.gov This suggests a potential neuroprotective role under specific pathological states. The binding is allosteric, affecting the receptor at a site distinct from the proton or redox modulation sites. nih.gov The positively charged amino acid residues within the dynorphin peptide sequence are critical for this inhibitory potency. nih.gov While direct studies on the "ala(2)-" substitution in Dynorphin (1-11) are less common in this specific context, the fundamental mechanism of NMDA receptor interaction is attributed to the core peptide structure, particularly the des-tyrosyl fragments. nih.govnih.gov

Table 1: Summary of Dynorphin A and Analog Interactions with NMDA Receptors

| Dynorphin Peptide/Fragment | Observed Effect on NMDA Receptor | Key Findings | Citation |

|---|---|---|---|

| Dynorphin A | Inhibition | Inhibition is pH-dependent, increasing at lower extracellular pH. The interaction is allosteric. | nih.gov |

| Dynorphin A Fragments (e.g., Dyn A-(2-17)) | Binding and Modulation | High-affinity binding to the NMDA receptor complex; mediates non-opioid excitotoxic effects. | nih.govnih.gov |

| High-Dose Dynorphin A-(1-13) | Neurological Dysfunction | Induces allodynia and motor dysfunction preventable by NMDA antagonists (MK-801), but not opioid antagonists. | nih.gov |

Interplay with Other Neurotransmitter Systems (e.g., Corticotropin-Releasing Factor)

The dynorphin/KOR system is deeply integrated with other critical neurotransmitter and neuropeptide systems, most notably the corticotropin-releasing factor (CRF) system, which is a principal driver of the body's stress response. nih.gov Preclinical evidence strongly supports a functional and often synergistic interaction between these two systems, particularly within brain circuits that regulate stress, anxiety, and motivation. nih.govnih.gov

In vitro studies using mouse spinal cord preparations have demonstrated that CRF can directly stimulate the release of immunoreactive dynorphin A. nih.gov This effect is concentration-dependent and is mediated by CRF receptors, as it can be blocked by a CRF receptor antagonist. nih.gov This suggests that CRF-containing neurons can directly influence the activity of dynorphin-containing neurons. This interaction is not limited to the spinal cord. Within the central amygdala (CeA), a key brain region for processing fear and stress, CRF application has been shown to increase dynorphin expression. nih.gov The interplay between CRF and dynorphin in the amygdala is crucial for modulating fear responses and anxiety-like behaviors. nih.govnih.gov Dysregulation within this interconnected circuitry is implicated in the pathophysiology of stress-related disorders. nih.gov This relationship is part of a broader network, as seen in the infralimbic cortex, where CRF, dynorphin, and the orexin (B13118510) system interact to mediate behaviors like alcohol-seeking. nih.gov

Table 2: Preclinical Findings on the Interplay Between Dynorphin and CRF Systems

| Brain Region/System | Effect of CRF on Dynorphin System | Functional Implication | Citation |

|---|---|---|---|

| Mouse Spinal Cord (in vitro) | Stimulates the release of immunoreactive dynorphin A. | Suggests CRF pathways can recruit dynorphin signaling. | nih.gov |

| Central Amygdala (CeA) | Increases dynorphin expression; CRF and Dyn/KOR systems interact to regulate fear and anxiety. | Modulation of stress and emotional behaviors. | nih.govnih.gov |

| Basolateral Amygdala (BLA) | Acute stress and CRF increase KOR phosphorylation (an index of activity). | Mediates stress-related and aversive behaviors. | nih.gov |

| Infralimbic Cortex | CRF, dynorphin, and orexin systems interact. | Mediates exacerbated alcohol-seeking behavior. | nih.gov |

Anatomical Distribution and Brain Region-Specific Effects (Preclinical)

Immunohistochemical and in situ hybridization studies in preclinical models have mapped the extensive distribution of prodynorphin-derived peptides throughout the central nervous system. Dynorphin-expressing neurons are not uniformly distributed but are concentrated in specific nuclei and circuits associated with pain, mood, reward, and stress. arxiv.org

Key areas with significant dynorphin expression include the hypothalamus, hippocampus, prefrontal cortex, and various components of the basal ganglia, such as the striatum (caudate-putamen) and nucleus accumbens. arxiv.orgscielo.org.mx Dynorphin is also prominently found in the central amygdala and the spinal cord dorsal horn. arxiv.org This anatomical distribution overlaps significantly with the localization of KORs, allowing for potent, localized modulation of synaptic transmission and neuronal activity within these critical brain circuits. scielo.org.mx

The functional effects of dynorphin analogs are highly dependent on the specific brain region where they act.

Nucleus Accumbens (NAc): The NAc is a critical hub for motivation and reward processing. Research has revealed a remarkable topographical organization of dynorphin function within this structure. For instance, photostimulation of dynorphinergic cells in the ventral NAc shell produces robust aversion, whereas stimulating a similar cell population in the more dorsal aspect of the NAc shell induces a place preference and is positively reinforcing. nih.gov This demonstrates that dynorphin neurons within discrete subregions of the NAc can drive opposing motivational states. Dynorphin released from NAc neurons also powerfully modulates a circuit involving the ventral pallidum and amygdala, thereby controlling motivational drive. researchgate.netbiorxiv.org

Amygdala: The amygdala, particularly the central nucleus (CeA) and basolateral nucleus (BLA), is integral to emotional processing, fear, and anxiety. The dynorphin/KOR system is highly expressed in the CeA and is implicated in stress-related behaviors. nih.govarxiv.org Local dynorphin signaling in the CeA regulates conditioned threat discrimination and anxiety. nih.gov The system's interaction with CRF in this region is crucial for mediating the dysphoric effects of stress. nih.govnih.gov In major depressive disorder, prodynorphin mRNA has been found to be decreased in the amygdaloid complex, highlighting its role in mood regulation. arxiv.org

Dorsal Striatum: In the dorsal striatum, which is involved in motor control and habit formation, dynorphin acts as a key modulator of synaptic plasticity. It is co-expressed with dopamine D1 receptors in direct-pathway spiny projection neurons (dSPNs). nih.gov Endogenous dynorphin selectively suppresses long-term potentiation (LTP) in these neurons through KOR signaling. nih.gov This function counteracts the effects of dopamine D1 receptor signaling, creating a bidirectional modulation of synaptic strength that is crucial for cognitive flexibility and reversal learning. nih.gov Furthermore, dynorphin in the dorsal striatum has been identified as a downstream effector of brain-derived neurotrophic factor (BDNF) in the homeostatic control of ethanol (B145695) consumption. nih.gov

Table 3: Region-Specific Preclinical Effects of Dynorphin System Activation

| Brain Region | Key Function of Dynorphin Signaling | Behavioral/Physiological Outcome | Citation |

|---|---|---|---|

| Ventral Nucleus Accumbens Shell | Activation of dynorphin neurons. | Elicits conditioned and real-time aversion. | nih.gov |

| Dorsal Nucleus Accumbens Shell | Activation of dynorphin neurons. | Induces KOR-mediated place preference; positively reinforcing. | nih.gov |

| Central Amygdala (CeA) | Modulation of neuronal circuits via KORs. | Regulates conditioned threat discrimination and anxiety. | nih.gov |

| Dorsal Striatum (dSPNs) | Suppression of long-term potentiation (LTP). | Modulates synaptic plasticity and enhances cognitive flexibility during reversal learning. | nih.gov |

| Dorsal Striatum | Acts as a downstream effector of BDNF. | Participates in the homeostatic control of ethanol intake. | nih.gov |

Preclinical Research Applications and Mechanistic Investigations of Dynorphin A 1 11 , Ala 2 Analogs

Pain Modulation Studies in Animal Models

The role of the dynorphin (B1627789)/KOR system in nociception is multifaceted. KOR activation can produce potent analgesia, but dynorphin peptides can also paradoxically contribute to pain states through non-opioid mechanisms. mdpi.comnih.gov Preclinical studies using analogs of Dynorphin A(1-11) have been crucial in elucidating these distinct roles.

Selective KOR agonists are recognized for their antinociceptive effects in various animal models of pain, potentially offering an alternative to traditional mu-opioid receptor (MOR) agonists like morphine, which are associated with significant side effects. nih.govnih.gov The development of Dyn A analogs with enhanced stability and selectivity has been a key focus of this research.

Structure-activity relationship (SAR) studies have demonstrated that modifications to the Dyn A-(1-11) sequence can yield potent agonists. For instance, cyclic analogs of Dyn A-(1-11)NH2 incorporating D-allylglycine in position 2, cyclo[D-Ala(2)(-CH=CH-)Ala(5)]Dyn A-(1-11)NH2, were synthesized and found to exhibit low nanomolar binding affinity for the KOR. nih.gov In functional assays, these compounds acted as full or nearly full agonists, inhibiting adenylyl cyclase activity in a concentration-dependent manner, a hallmark of KOR agonist-induced antinociception. nih.gov Another analog, stabilized to metabolism, also showed antinociceptive activity following systemic administration. scispace.com The antinociceptive properties of KOR agonists are often evaluated in vivo using tests like the warm water tail-withdrawal assay. ufl.edupnas.org The efficacy of selective KOR agonists like U50,488 in these assays provides a benchmark against which novel Dyn A analogs are tested. ufl.edupnas.org

| Analog | Modification | Receptor Affinity (Ki, nM) | Efficacy | Key Finding |

|---|---|---|---|---|

| cyclo[D-Ala(2)(-CH=CH-)Ala(5)]Dyn A-(1-11)NH2 (cis isomer) | Cyclization via RCM; D-Ala substitution at position 2 | KOR: 0.84, MOR: 2.1, DOR: 1.5 | Full KOR agonist | Demonstrates high-affinity KOR agonism despite low selectivity. nih.gov |

| cyclo[D-Ala(2)(-CH=CH-)Ala(5)]Dyn A-(1-11)NH2 (trans isomer) | Cyclization via RCM; D-Ala substitution at position 2 | KOR: 1.33, MOR: 2.7, DOR: 1.8 | Full KOR agonist | Similar high-affinity KOR agonism to the cis isomer. nih.gov |

| Zyklophin (B10770762) | Cyclic analog; [N-benzylTyr(1),cyclo(D-Asp(5),Dap(8))] | KOR: 30, MOR: >5800, DOR: >10000 | KOR antagonist | Systemically active KOR antagonist that blocks U50,488-induced antinociception. pnas.org |

In addition to opioid receptor-mediated analgesia, Dyn A and its fragments can produce neuroexcitatory effects that lead to hyperalgesia (increased sensitivity to painful stimuli). nih.gov These effects are not blocked by opioid antagonists like naloxone (B1662785), indicating a non-opioid mechanism. nih.gov Research suggests that after nerve injury, upregulated Dyn A in the spinal cord can interact with bradykinin (B550075) receptors, contributing to neuropathic pain. nih.govacs.org The des-tyrosyl fragments of Dyn A, such as Dyn A-(2-13), which lack affinity for opioid receptors, are particularly implicated in these excitatory actions. nih.govacs.org